
4-Benzyl-2,6-diphenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2,6-diphenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyl group and two phenyl groups attached to a central phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,6-diphenylphenol can be achieved through several methods, including nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions. One common method involves the reaction of 2,6-diphenylphenol with benzyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like benzene . The reaction conditions typically require elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of reagents and solvents, as well as optimization of reaction parameters, are crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-Benzyl-2,6-diphenylphenol has several applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2,6-diphenylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the benzyl and phenyl groups can modulate the compound’s reactivity and binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diphenylphenol: Lacks the benzyl group but shares the phenolic and diphenyl structure.
4-Phenylphenol: Contains a single phenyl group attached to the phenol ring.
4-Benzylphenol: Similar structure but with only one phenyl group in addition to the benzyl group.
Uniqueness
4-Benzyl-2,6-diphenylphenol is unique due to the presence of both benzyl and diphenyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
92116-52-4 |
|---|---|
Formule moléculaire |
C25H20O |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-benzyl-2,6-diphenylphenol |
InChI |
InChI=1S/C25H20O/c26-25-23(21-12-6-2-7-13-21)17-20(16-19-10-4-1-5-11-19)18-24(25)22-14-8-3-9-15-22/h1-15,17-18,26H,16H2 |
Clé InChI |
MJRZNPQFKQXSPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


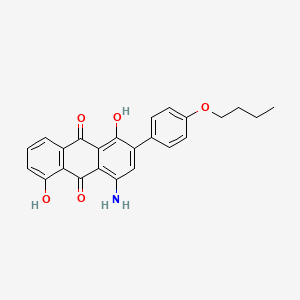
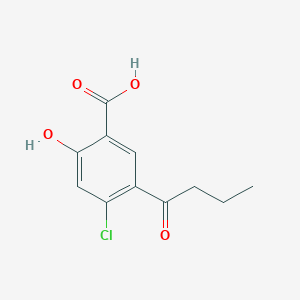
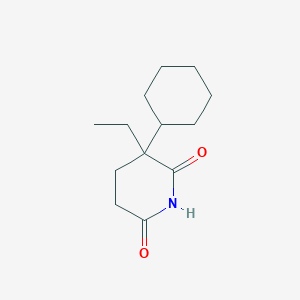
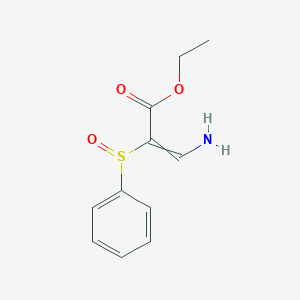
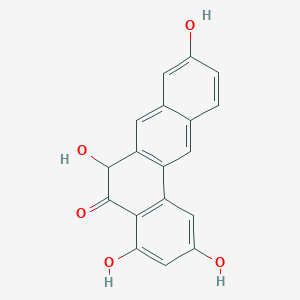
![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)
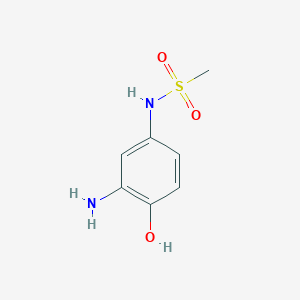
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)


![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)


